molecular formula C9H12BrNOS B2519227 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone CAS No. 1823558-00-4

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone

Cat. No.: B2519227
CAS No.: 1823558-00-4
M. Wt: 262.17
InChI Key: GOXNDQHKXCEYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is a chemical compound with the molecular formula C9H12BrNOS It is characterized by the presence of a bromine atom, a thiazole ring, and a tert-butyl group

Scientific Research Applications

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Future Directions

Thiazole derivatives have been found to have diverse biological activities, making them a promising scaffold for the development of new drugs . Future research could focus on exploring the biological activities of “2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone” and its potential applications in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone typically involves the bromination of 1-(2-(tert-butyl)thiazol-4-YL)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents in acidic or neutral conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfoxide or sulfone.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-methylthiazol-4-YL)ethanone
  • 2-Bromo-1-(2-ethylthiazol-4-YL)ethanone
  • 2-Bromo-1-(2-isopropylthiazol-4-YL)ethanone

Uniqueness

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

2-bromo-1-(2-tert-butyl-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-9(2,3)8-11-6(5-13-8)7(12)4-10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXNDQHKXCEYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.